molecular formula C3H3F5 B1596561 1,1,1,2,3-Pentafluoropropane CAS No. 431-31-2

1,1,1,2,3-Pentafluoropropane

Cat. No.: B1596561
CAS No.: 431-31-2
M. Wt: 134.05 g/mol
InChI Key: ZDCWZRQSHBQRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,3-Pentafluoropropane (also known as HFC-245eb) is a compound with the molecular formula C3H3F5 . It has an average mass of 134.048 Da and a monoisotopic mass of 134.015488 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms and five fluorine atoms . The structure can be viewed in 3D conformer .


Chemical Reactions Analysis

The catalyst-free dehydrofluorination of 1,1,1,3,3-pentafluoropropane has been systematically evaluated by analyzing the geometry, energetics, and HOMO-LUMO gap of the products . Another study showed that a series of ZnO/Cr 2 O 3 catalysts were prepared by an impregnation method, and the promoted role of ZnO on the activity for selective dehydrofluorination of 1,1,1,3,3-pentafluoropropane to tetrafluoropropylene and 3,3,3-trifluoropropyne was investigated .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.05 g/mol . It has a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass is 134.01549091 g/mol, and the monoisotopic mass is 134.01549091 g/mol .

Scientific Research Applications

Catalytic Hydrodefluorination of C(sp3)-F Bonds

1,1,1,2,3-Pentafluoropropane has been utilized in studies exploring the catalytic hydrodefluorination of C(sp3)-F bonds, showcasing its role in converting strong C-F bonds into other functional groups through catalysis. For instance, a study demonstrated the room-temperature catalytic hydrodefluorination of benzotrifluorides and fluoropentane, highlighting the transformation of fluropentane to pentane (Scott et al., 2005).

Synthesis and Functionalization of Fluorocarbon Fragments

Research has been conducted on the preparation and functionalization of a range of main-group trifluoropropynyl organometallic compounds using 1,1,1,3,3-pentafluoropropane. This has led to the generation of novel fluorocarbon fragments, further applied in various chemical syntheses and modifications (Brisdon et al., 2003).

Polymerization and Material Synthesis

Another application includes the synthesis of highly stereo- and regioselective unsaturated fluoropolymers through the polymerization of vinylpentafluorocyclopropane. This process yields materials with significant potential for cross-linking and grafting applications (Yang, 2003).

Fluorinated Styrene-Based Materials

This compound has been used in the development of new highly fluorinated styrene-based materials with low surface energy, prepared by atom transfer radical polymerization (ATRP). These materials exhibit unique properties such as hydrophobicity and low dielectric constants, making them suitable for advanced applications in coatings and electronics (Borkar et al., 2004).

Dehydrofluorination to Tetrafluoropropene

1,1,1,3,3-Pentafluoropropane has been investigated for its conversion to 1,3,3,3-tetrafluoropropene via catalytic dehydrofluorination. This process involves fluorinated catalysts and showcases the potential of this compound as a precursor for the synthesis of valuable fluorinated compounds (Luo et al., 2018).

Safety and Hazards

When handling 1,1,1,2,3-Pentafluoropropane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Despite challenges, the 1,1,1,2,3-Pentafluoropropane industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .

Properties

IUPAC Name

1,1,1,2,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWZRQSHBQRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883382
Record name 1,1,1,2,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-31-2
Record name 1,1,1,2,3-Pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3-pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,3-pentafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,2,3-Pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3-pentafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Use is made of a vessel with a volume of 1 litre comprising 1000 g of a water and KOH mixture in which the KOH is present at 75% by weight. HFC-245eb is introduced continuously into the mixture, maintained at 160° C., for 2 hours with a flow rate of 138 g/h and a conversion of HFC-245eb of 83% is obtained for a selectivity for HFO-1234yf of 100%. The pressure is 1 bar.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3-Pentafluoropropane
Reactant of Route 2
1,1,1,2,3-Pentafluoropropane
Reactant of Route 3
1,1,1,2,3-Pentafluoropropane
Reactant of Route 4
1,1,1,2,3-Pentafluoropropane
Reactant of Route 5
1,1,1,2,3-Pentafluoropropane
Reactant of Route 6
1,1,1,2,3-Pentafluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.